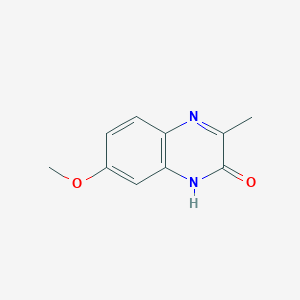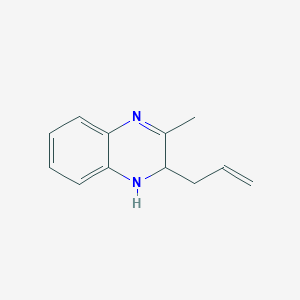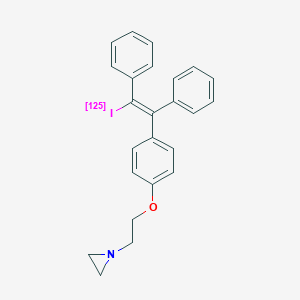
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Vue d'ensemble
Description
5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione is a heterocyclic organic compound . Its molecular formula is C9H12O4 and it has a molecular weight of 184.189180 g/mol . The IUPAC name for this compound is 5,5-dimethyl-2-propan-2-ylidene-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at positions 1 and 3, a dimethyl group at position 5, and a propan-2-ylidene group at position 2 . The structure can be represented by the canonical SMILES string: CC(=C1OC(=O)C(C(=O)O1)©C)C .Applications De Recherche Scientifique
Catalysis and Chemical Reactions : Tetrahydroquinoxaline 1,4-dioxide derivatives produced from Cyclohexane-1,2-dione dioxime, a related compound, can be used as a catalyst in various chemical reactions (Gatilov & Samsonov, 2015).
Antibacterial and Anticancer Properties : Cyclohexane-1,3-dione derivatives exhibit potential as antibacterial and anticancer agents, with specific compounds showing notable anticancer activity (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).
Synthesis of Stable Compounds : The ring opening reaction of related compounds with cyclic secondary amines can produce stable 5-cyclopentenyl-4H-1,3-dioxane derivatives (Šafár̆ et al., 2000).
Pharmaceutical Applications : The facile synthesis of certain derivatives of this compound can be used for preparing 2-cyano-4-quinolinones, a class of compounds with potential pharmaceutical applications (Jeon & Kim, 2000).
Formation of Enamine Derivatives : Fluorinated 2-benzoylcyclohexane-1,3-diones and their vinylogous acyl chlorides can form various enamine derivatives, which are useful in synthetic chemistry (Khlebnikova, Isakova, & Lakhvich, 2011).
Biological Activity : Derivatives like 2 (dimethylamino) cyclohexane-1,3-dione show potential as biologically active compounds (Jeyachandran, 2021).
Chemical Synthesis : The compound is also studied in the context of chemical synthesis and structural analysis, as demonstrated in the synthesis and analysis of a trimer containing an O-protonated furan ring, a nine-membered lactone ring, and cyclohexane groups (Barnes, 1996).
Electrolysis Products : Electrolysis of cyclohexane-1,3-dione and related compounds leads to the production of methane derivatives, dihydrofuran derivatives, and a new dehydrogeno-trimer (Cooks, Williams, Johnston, & Stride, 1968).
Propriétés
IUPAC Name |
5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502359 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122772-35-4 | |
| Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)


![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)




